molecular formula C21H21N5OS B2569428 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921514-44-5

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2569428
CAS No.: 921514-44-5
M. Wt: 391.49
InChI Key: KCDFLJOJDQKHGD-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a synthetic organic compound that features both quinoline and triazole structures. These structures are well-known for their biological activity and extensive application in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • Starting with the preparation of the 3,4-dihydroquinoline fragment.

  • Parallel synthesis of the imidazotriazole intermediate.

  • The final coupling of these two intermediates using thioether linkage under specific conditions like base and solvent control.

Industrial Production Methods

Industrial production would likely scale up these methods, focusing on optimizing yields and reducing production costs. This might involve continuous flow chemistry to streamline the multi-step process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The quinoline moiety can undergo oxidation to yield quinolones, which are significant due to their antibacterial activity.

  • Reduction: : Hydrogenation can reduce double bonds in both the quinoline and triazole rings.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring systems to yield a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Halogenating agents or organometallic reagents.

Major Products

Oxidized quinolones, reduced tetrahydro derivatives, and substituted quinoline/triazole analogs.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be a versatile intermediate, enabling the construction of more complex molecules.

Biology

The quinoline and triazole structures offer potential for antimicrobial, antifungal, and anticancer properties, making this compound significant in drug discovery.

Medicine

It can be a lead compound in developing novel pharmaceuticals targeting diseases like malaria, cancer, or bacterial infections.

Industry

It finds use in materials science for creating novel polymers or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

Molecular Targets

Quinoline-containing compounds often target DNA gyrase and topoisomerase IV in bacteria, leading to the inhibition of bacterial DNA replication.

Pathways Involved

The triazole moiety can interfere with ergosterol synthesis in fungal cells, disrupting cell membrane integrity.

Comparison with Similar Compounds

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone stands out due to its combined quinoline and triazole structures.

Similar Compounds

  • Quinolone antibiotics (e.g., Ciprofloxacin)

  • Triazole antifungals (e.g., Fluconazole)

The uniqueness lies in the presence of both pharmacophores, offering a broad spectrum of activity and potential therapeutic applications.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c27-19(25-12-6-8-16-7-4-5-11-18(16)25)15-28-21-23-22-20-24(13-14-26(20)21)17-9-2-1-3-10-17/h1-5,7,9-11H,6,8,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDFLJOJDQKHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3CCN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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